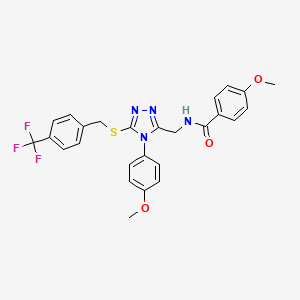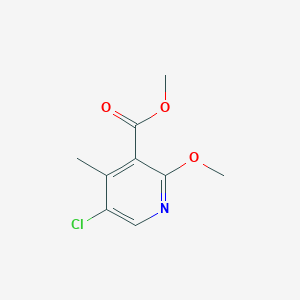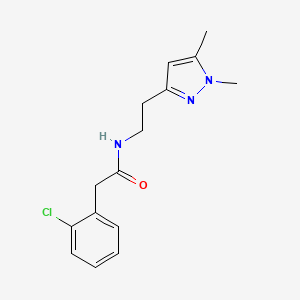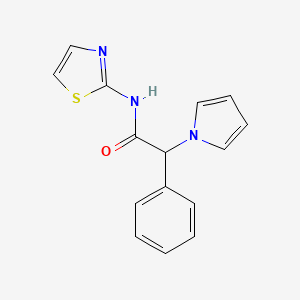![molecular formula C16H21N3O2 B2745420 N-(1-cyano-1-cyclopropylethyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide CAS No. 1241248-62-3](/img/structure/B2745420.png)
N-(1-cyano-1-cyclopropylethyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyano-1-cyclopropylethyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide, commonly known as CPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPCA is a small molecule inhibitor that targets the enzyme histone deacetylase 6 (HDAC6), which is involved in various cellular processes such as cell motility, protein trafficking, and immune response.
作用机制
CPCA is a selective inhibitor of N-(1-cyano-1-cyclopropylethyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide, which is a class IIb histone deacetylase. N-(1-cyano-1-cyclopropylethyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide is involved in various cellular processes such as cell motility, protein trafficking, and immune response. N-(1-cyano-1-cyclopropylethyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide inhibition by CPCA leads to the accumulation of acetylated proteins, which affects various cellular processes. N-(1-cyano-1-cyclopropylethyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide inhibition by CPCA has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. In neurodegenerative diseases, N-(1-cyano-1-cyclopropylethyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide inhibition by CPCA has been shown to increase the clearance of misfolded proteins, reduce neuroinflammation, and improve cognitive function. In inflammation, N-(1-cyano-1-cyclopropylethyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide inhibition by CPCA has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
CPCA has been shown to have various biochemical and physiological effects. In cancer cells, CPCA induces cell cycle arrest, apoptosis, and autophagy. In neurodegenerative diseases, CPCA increases the clearance of misfolded proteins, reduces neuroinflammation, and improves cognitive function. In inflammation, CPCA reduces the production of pro-inflammatory cytokines and chemokines. CPCA has also been shown to have anti-angiogenic effects, which can be beneficial in cancer treatment.
实验室实验的优点和局限性
CPCA has several advantages and limitations for lab experiments. One of the advantages of CPCA is its selectivity towards N-(1-cyano-1-cyclopropylethyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide, which reduces off-target effects. CPCA has also been shown to have good pharmacokinetic properties, which make it suitable for in vivo studies. However, CPCA has limitations in terms of its solubility and stability, which can affect its bioavailability and efficacy. CPCA also has limitations in terms of its toxicity, which needs to be carefully evaluated in preclinical studies.
未来方向
CPCA has several potential future directions for research. One of the future directions is the development of CPCA derivatives with improved pharmacokinetic properties, solubility, and stability. Another future direction is the evaluation of CPCA in combination with other drugs for cancer treatment. CPCA has also shown potential in the treatment of neurodegenerative diseases and inflammation, and further studies are needed to evaluate its efficacy in these fields. The development of CPCA as a therapeutic agent for various diseases requires further preclinical and clinical studies to evaluate its safety and efficacy.
合成方法
The synthesis of CPCA involves several steps, starting from commercially available starting materials. The first step involves the preparation of 2-(methoxymethyl)phenylamine, which is then reacted with ethyl chloroacetate to obtain 2-(methoxymethyl)phenylacetamide. The next step involves the reaction of 2-(methoxymethyl)phenylacetamide with cyclopropyl cyanide to obtain N-(1-cyano-1-cyclopropylethyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide (CPCA). The yield of CPCA is around 70%, and the purity can be increased by recrystallization.
科学研究应用
CPCA has been extensively studied for its potential applications in various fields such as cancer, neurodegenerative diseases, and inflammation. N-(1-cyano-1-cyclopropylethyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide is overexpressed in various cancers, and its inhibition by CPCA has shown promising results in preclinical studies. CPCA has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. CPCA has also been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(1-cyano-1-cyclopropylethyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide inhibition by CPCA has been shown to increase the clearance of misfolded proteins, reduce neuroinflammation, and improve cognitive function in animal models. Inflammation is a key component of various diseases such as arthritis, asthma, and inflammatory bowel disease. CPCA has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
属性
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[2-(methoxymethyl)anilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-16(11-17,13-7-8-13)19-15(20)9-18-14-6-4-3-5-12(14)10-21-2/h3-6,13,18H,7-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKFVCQRNXAEEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CNC2=CC=CC=C2COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-cyclopropylethyl)-2-{[2-(methoxymethyl)phenyl]amino}acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-6-methyl-4-(3-thienyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2745338.png)
![3-Methoxy-N-methyl-N-[[1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2745339.png)
![N-(2,3-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2745340.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide](/img/structure/B2745343.png)
![5-Oxo-4-[3-(trifluoromethyl)benzyl]-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile](/img/structure/B2745344.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[2-(dimethylamino)ethyl]amino}acetamide](/img/structure/B2745346.png)
![N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2745348.png)

![N-Methyl-N-[(1-methylpyrazol-4-yl)methyl]sulfamoyl fluoride](/img/structure/B2745353.png)

![[Ru(bpm)3][Cl]2, AldrichCPR](/img/structure/B2745356.png)
![5-bromo-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2745357.png)
